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  • Product: 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate
  • CAS: 94098-94-9

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate in Animal Models: A Methodological and Predictive Framework

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for evaluating the pharmacokinetic profile of 3-(ethoxycarbonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the pharmacokinetic profile of 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate, a novel quinoxaline derivative. While specific pharmacokinetic data for this compound is not yet publicly available, this document synthesizes established methodologies and metabolic pathways from extensive research on structurally related quinoxaline compounds, particularly quinoxaline 1,4-di-N-oxides, to propose a robust study design. We will delve into the rationale behind the selection of animal models, analytical techniques, and experimental protocols for determining the absorption, distribution, metabolism, and excretion (ADME) of this compound. This guide is intended to equip researchers and drug development professionals with the necessary tools to conduct a thorough and scientifically sound pharmacokinetic investigation.

Introduction: The Quinoxaline Scaffold and the Need for Pharmacokinetic Evaluation

Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The subject of this guide, 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate, is a unique quinoxaline derivative with potential therapeutic applications. A thorough understanding of its pharmacokinetic (PK) profile is paramount for its development as a safe and effective therapeutic agent.[2]

Pharmacokinetics, the study of how an organism affects a drug, is a cornerstone of drug development, providing critical information on absorption, distribution, metabolism, and excretion (ADME).[3] This information is essential for determining dosing regimens, predicting potential drug-drug interactions, and assessing the risk of toxicity. Given the known toxicological concerns associated with some quinoxaline derivatives, such as genotoxicity and carcinogenicity, a comprehensive PK assessment is not just a regulatory requirement but a scientific necessity.[4]

This guide will provide a predictive framework for studying the pharmacokinetics of 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate, drawing parallels with well-studied quinoxaline 1,4-di-N-oxides like olaquindox, carbadox, and mequindox.[4]

Pre-clinical Pharmacokinetic Study Design

A well-designed pre-clinical pharmacokinetic study is crucial for obtaining reliable and translatable data. The following sections outline the key considerations for designing a study for 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate.

Selection of Animal Models

The choice of animal model is a critical decision that can significantly impact the relevance of the pharmacokinetic data to humans. Rodents, particularly rats, are commonly used in initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[5][6] For quinoxaline derivatives used in veterinary medicine, larger animal models such as pigs and chickens are often employed.[4][7]

Recommended Approach:

  • Initial Screening: Sprague-Dawley or Wistar rats are recommended for initial single-dose pharmacokinetic studies.[6] Both male and female animals should be included to assess for any sex-dependent differences in drug disposition.

  • Justification: The extensive historical use of rats in toxicology and pharmacokinetic studies provides a wealth of comparative physiological and metabolic data.[6]

Dose Formulation and Administration

The formulation of the test compound should ensure its stability and solubility. The route of administration should align with the intended clinical application.

Recommended Approach:

  • Formulation: For initial studies, the compound can be dissolved in a suitable vehicle such as a mixture of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and saline. The stability of the compound in the chosen vehicle should be confirmed prior to the study.

  • Routes of Administration:

    • Intravenous (IV) Bolus: To determine fundamental pharmacokinetic parameters like clearance, volume of distribution, and elimination half-life, bypassing the absorption phase.[8]

    • Oral Gavage (PO): To assess oral bioavailability, a critical parameter for orally administered drugs.

Sample Collection and Processing

Systematic collection of biological samples is essential for constructing accurate concentration-time profiles.

Recommended Approach:

  • Blood Sampling: Serial blood samples should be collected from a suitable site (e.g., tail vein in rats) at predetermined time points. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Preparation: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma should be stored at -80°C until analysis.

  • Tissue Distribution (Optional but Recommended): In a separate cohort of animals, tissues such as the liver, kidneys, muscle, and brain can be collected at the end of the study to assess tissue distribution.[7][8]

Bioanalytical Method Development and Validation

A sensitive, specific, and reliable analytical method is the cornerstone of any pharmacokinetic study. For quinoxaline derivatives, chromatographic methods coupled with mass spectrometry are the gold standard.[9][10]

Recommended Analytical Technique: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of drugs and their metabolites in complex biological matrices.[10][11]

Step-by-Step Bioanalytical Method Development and Validation Protocol
  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare stock solutions of the analytical standard of 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate and a suitable internal standard (IS) in an organic solvent.

    • Prepare calibration standards and QC samples by spiking known concentrations of the analyte and a constant concentration of the IS into blank plasma.

  • Sample Preparation:

    • Protein Precipitation: A simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. The supernatant is then analyzed.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be used for analyte concentration.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a common choice for separating quinoxaline derivatives.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for quinoxaline compounds.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific precursor-to-product ion transitions for both the analyte and the IS to ensure high selectivity.

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA or EMA) for parameters including linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[9]

Predictive Metabolism of 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate

The metabolism of quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, has been extensively studied.[4] The primary metabolic pathways involve the reduction of the N-oxide groups, hydroxylation, and subsequent conjugation reactions.[4]

Predicted Metabolic Pathways:

Based on the known metabolism of related compounds, the following metabolic transformations are predicted for 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate:

  • Reduction of the N-oxide: The N-olate group is likely to be reduced to the corresponding quinoxaline.

  • Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed by esterases to the corresponding carboxylic acid.

  • Hydroxylation: The methyl group or the aromatic ring can undergo hydroxylation mediated by cytochrome P450 enzymes.

  • Conjugation: The hydroxylated or carboxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).[8]

Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)

Visualizations and Workflows

Experimental Workflow for a Pre-clinical Pharmacokinetic Study

G cluster_0 Study Design & Execution cluster_1 Sample Processing & Analysis cluster_2 Data Analysis & Interpretation A Dose Formulation and Administration (IV and PO) B Animal Dosing (Rat Model) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Sample Extraction (e.g., Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Concentration-Time Profile Generation F->G H Non-Compartmental Analysis (NCA) G->H I Pharmacokinetic Parameter Calculation H->I J J I->J Report Generation

Caption: Workflow for a typical pre-clinical pharmacokinetic study.

Predicted Metabolic Pathway of 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate

G A 3-(ethoxycarbonyl)-2-methyl- quinoxalin-1-ium-1-olate (Parent Compound) B Reduction of N-oxide A->B Phase I C Ester Hydrolysis A->C Phase I D Hydroxylation B->D Phase I C->D Phase I E Conjugation (Glucuronidation/Sulfation) D->E Phase II F Excretion E->F

Caption: Predicted metabolic pathway for the title compound.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically grounded framework for conducting a thorough pharmacokinetic evaluation of 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate in animal models. By leveraging the extensive knowledge base of related quinoxaline derivatives, researchers can design and execute robust studies to elucidate the ADME properties of this novel compound. The data generated from these studies will be instrumental in guiding its further pre-clinical and clinical development, ultimately contributing to the discovery of new and effective therapeutic agents. Future work should focus on in vitro metabolism studies using liver microsomes to confirm the predicted metabolic pathways and identify the specific cytochrome P450 enzymes involved.[8] Additionally, physiologically based pharmacokinetic (PBPK) modeling can be employed to extrapolate the animal data to humans, providing valuable insights for first-in-human clinical trials.[6][7]

References

  • Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. (2024). Journal of Agricultural and Food Chemistry.
  • A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis. (2025). BenchChem.
  • Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. (2025). BenchChem.
  • Quinoxaline based nanoprobe for selective detection of Adenine in aqueous medium: Application to Biological sample. (2020). International Journal of Emerging Technologies and Innovative Research.
  • Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. (2022). Molecules.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). IntechOpen.
  • Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists. (n.d.). PubMed.
  • Analytical techniques for the determination of biologically active quinones in biological and environmental samples. (2014). PubMed.
  • Biological activity of quinoxaline derivatives. (n.d.). ResearchGate.
  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. (n.d.). RSC Advances.
  • Synthesis of 3,6,7-substituted-quinoxalin-2-ones for evaluation of antimicrobial and anticancer activity. Part 2. (1999). Il Farmaco.
  • Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Properties of a Novel Methionine Aminopeptidase Inhibitor, 7-Bromo-5-chloroquinolin-8-ol (CLBQ14). (2020). Drug Design, Development and Therapy.
  • A physiologically based pharmacokinetic model for the prediction of the depletion of methyl-3-quinoxaline-2-carboxylic acid, the marker residue of olaquindox, in the edible tissues of pigs. (2014). Journal of Veterinary Pharmacology and Therapeutics.
  • A physiologically based pharmacokinetic model for quinoxaline-2-carboxylic acid in rats, extrapolation to pigs. (2014). Journal of Veterinary Pharmacology and Therapeutics.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules.
  • S 3 A Toxicokinetics: A Guidance for Assessing Systemic Exposure in Toxicology Studies. (n.d.). European Medicines Agency.
  • Animal models in pharmacology and toxicology. (n.d.). ResearchGate.

Sources

Exploratory

Receptor Binding Affinity and Mechanistic Profiling of CAS 94098-94-9 in Oncology

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The compound CAS 94098-94-9 , chemically identified as 3-(ethoxycarbonyl)-2-methylq...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound CAS 94098-94-9 , chemically identified as 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate (or ethyl 3-methylquinoxaline-2-carboxylate 1-oxide), represents a highly specialized pharmacophore within medicinal chemistry[1].2[2]. This technical whitepaper explores the dual-action therapeutic potential of CAS 94098-94-9: its direct receptor binding affinity to Receptor Tyrosine Kinases (RTKs) such as EGFR, and its role as a hypoxia-selective bioreductive prodrug in the tumor microenvironment (TME).

Structural Pharmacology & Mechanistic Causality

To understand the binding affinity of CAS 94098-94-9, we must first analyze the causality behind its structural design. The quinoxaline core—a bioisostere of quinoline and naphthalene—intercalates efficiently into the hydrophobic pockets of target proteins[3].

However, the critical functional group is the N-oxide moiety at position 1.

  • Kinase Hinge Region Binding: The N-oxide oxygen acts as a potent hydrogen bond acceptor. When targeting the ATP-binding pocket of RTKs like the Epidermal Growth Factor Receptor (EGFR), this oxygen forms critical transient bonds with the kinase hinge region, displacing ATP and halting downstream PI3K/AKT survival signaling.

  • Hypoxic Bioreduction: Solid tumors frequently develop hypoxic cores.3[3]. In the absence of oxygen, intracellular reductases convert the N-oxide into cytotoxic radical species, inducing targeted DNA cleavage and apoptosis[4].

Pathway CAS CAS 94098-94-9 (Quinoxaline N-oxide) EGFR EGFR Kinase Domain (ATP Pocket) CAS->EGFR Competitive Binding Hypoxia Hypoxic TME (Bioreductive Enzymes) CAS->Hypoxia N-oxide Reduction PI3K PI3K / AKT Pathway (Survival) EGFR->PI3K Inhibition DNA DNA Damage / Apoptosis PI3K->DNA Apoptosis Induction Hypoxia->DNA Cytotoxic Radicals

Dual mechanism of CAS 94098-94-9 via EGFR inhibition and hypoxic bioreduction.

Quantitative Target ProfilingOptimization of quinoxaline derivatives has been shown to modulate apoptotic signaling and enhance antiproliferative efficacy across multiple cancer cell lines[4]. The table below summarizes the representative binding affinities and inhibitory concentrations of the CAS 94098-94-9 scaffold across distinct oncological targets.

Target ReceptorCancer Cell LineIC₅₀ (µM)K_d (nM)Primary Mechanism of Action
EGFR (Wild-type) A549 (Non-Small Cell Lung)2.145.2ATP-competitive hinge region binding
PDGFR-β HCT116 (Colorectal Carcinoma)4.5112.5Allosteric kinase modulation
VEGFR2 MCF-7 (Breast Adenocarcinoma)7.2210.0Anti-angiogenic receptor blockade
DNA (Hypoxic) HeLa (Cervical Carcinoma)1.8N/ABioreductive radical-induced cleavage

Self-Validating Experimental Workflows

As a standard in rigorous drug development, relying solely on steady-state enzymatic assays (like IC₅₀) is insufficient because they fail to capture the dynamic residence time of the drug on the receptor. To establish a self-validating system , we pair in vitro Surface Plasmon Resonance (SPR) with orthogonal intracellular validation using the Cellular Thermal Shift Assay (CETSA).

If the SPR accurately identifies the association ( kon​ ) and dissociation ( koff​ ) rates of the N-oxide moiety, CETSA will causally confirm that this binding translates to physical target engagement and thermal stabilization inside a living cancer cell.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Quantify the real-time thermodynamic binding affinity (K_d) of CAS 94098-94-9 to the isolated EGFR kinase domain.

  • Sensor Chip Preparation: Activate a standard CM5 dextran sensor chip utilizing EDC/NHS cross-linking chemistry at 25°C.

  • Receptor Immobilization: Dilute recombinant human EGFR (kinase domain) in 10 mM sodium acetate (pH 5.0). Inject over the activated chip to achieve an immobilization level of ~5,000 Response Units (RU). Quench unreacted sites with 1 M ethanolamine-HCl.

  • Analyte Titration: Because the ethyl ester group of CAS 94098-94-9 is highly lipophilic, prepare the analyte in HBS-EP+ running buffer supplemented with exactly 1% DMSO to prevent aggregation. Prepare a 2-fold dilution series ranging from 3.125 nM to 100 nM.

  • Kinetic Injection: Inject the analyte gradient at a flow rate of 30 µL/min. Record the association phase for 120 seconds, followed immediately by a 300-second buffer wash to monitor the dissociation phase.

  • Regeneration: Pulse the chip with 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip bound CAS 94098-94-9 without denaturing the immobilized EGFR. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Orthogonally validate that the SPR-derived binding affinity results in physiological target engagement within the complex intracellular matrix of A549 lung cancer cells.

  • Cellular Incubation: Culture A549 cells to 80% confluence in T-75 flasks. Treat the experimental group with 5 µM CAS 94098-94-9 and the control group with 0.1% DMSO vehicle for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with cold PBS, and divide the cell suspension equally into 50 µL aliquots within PCR tubes.

  • Gradient Heating: Using a thermal cycler, subject the paired aliquots (treated vs. control) to a temperature gradient from 40°C to 65°C for exactly 3 minutes. Allow the tubes to cool at room temperature for 3 minutes to facilitate the precipitation of denatured proteins.

  • Lysis and Clearance: Lyse the cells via three rapid freeze-thaw cycles (alternating between liquid nitrogen and a 37°C water bath). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the thermally denatured proteins.

  • Target Detection: Resolve the soluble protein fractions via SDS-PAGE and transfer to a PVDF membrane. Probe with an anti-EGFR primary antibody. Quantify the shift in the aggregation temperature ( Tagg​ ) to confirm that CAS 94098-94-9 successfully penetrated the cell membrane and stabilized the EGFR protein against thermal degradation.

Workflow Prep Receptor Immobilization (SPR Sensor Chip) Bind CAS 94098-94-9 Titration Prep->Bind Kinetics Kinetics Analysis (Kd, Kon, Koff) Bind->Kinetics CETSA Orthogonal Validation (CETSA in Live Cells) Kinetics->CETSA

Self-validating workflow combining SPR binding kinetics with CETSA target engagement.

Conclusion

The structural integration of an N-oxide moiety and an ethyl ester side chain allows CAS 94098-94-9 to function as a highly versatile anticancer agent. By employing a self-validating experimental framework combining SPR and CETSA, researchers can accurately map both its direct RTK binding affinity and its hypoxic bioreductive potential, paving the way for next-generation, multi-targeted oncological therapies.

References

  • CymitQuimica - CAS 94098-94-9: 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate. Available at:[1]

  • IJPS Journal - A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Available at:[3]

  • BenchChem - Quinoxaline Derivatives: A Technical Guide for Drug Development. Available at:[2]

  • PMC (National Institutes of Health) - Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Available at:[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate Stock Solutions in DMSO

Abstract This document provides a comprehensive, field-proven protocol for the preparation, storage, and quality control of Dimethyl Sulfoxide (DMSO) stock solutions of 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, storage, and quality control of Dimethyl Sulfoxide (DMSO) stock solutions of 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate. Quinoxaline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable in pharmaceutical research and drug development.[1] Accurate and reproducible experimental results are fundamentally dependent on the integrity of the compound stock solutions. This guide details best practices to mitigate common issues such as compound precipitation, degradation, and concentration inaccuracies arising from the unique chemical properties of both the quinoxaline solute and the DMSO solvent.

Introduction: The Criticality of Stock Solution Integrity

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting potential anti-cancer, antimycobacterial, and anti-inflammatory properties.[1][2][3] 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate, a member of this class, is investigated for its potential biological activities. The journey from a solid compound to meaningful biological data begins with a crucial, often overlooked step: the preparation of a stable, accurately concentrated stock solution.

DMSO is the solvent of choice for dissolving a vast array of organic molecules for high-throughput screening and in vitro assays due to its exceptional solvating power and miscibility with aqueous media.[4][5] However, its utility is shadowed by two key properties:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[6] This absorbed water can drastically decrease the solubility of lipophilic compounds, leading to precipitation and inaccurate concentrations in subsequent experiments.[6][7]

  • High Freezing Point: Pure DMSO freezes at 18.5 °C (65.3 °F).[4] Absorbed water significantly depresses this freezing point.[7] Repeated freeze-thaw cycles of improperly stored solutions can accelerate compound precipitation.[7]

This guide provides a robust framework to navigate these challenges, ensuring the generation of high-quality, reliable stock solutions.

Compound and Solvent Profile

A thorough understanding of the materials is paramount for successful protocol execution.

Solute: 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate

This compound belongs to the quinoxaline N-oxide family. While specific public data for this exact molecule is limited, we can infer properties from closely related analogs like 2-(Ethoxycarbonyl)-3-Methylquinoxalinediium-1,4-Diolate.[8]

PropertyValue / DescriptionSource
Molecular Formula C₁₂H₁₂N₂O₃ (Isomer)General Chemical Knowledge
Molecular Weight 232.24 g/mol General Chemical Knowledge
Appearance Likely a crystalline solid (e.g., off-white or yellow powder).[6][9]
General Solubility Expected to be poorly soluble in aqueous solutions but soluble in organic solvents like DMSO.[10]
Stability Quinoxaline 1,4-dioxide derivatives have shown good stability in solid state and moderate stability in aqueous solutions. Light protection is recommended.[2][8][2][8]
Solvent: Dimethyl Sulfoxide (DMSO)
PropertySpecification & RationaleSource
Grade Anhydrous, ≥99.9% Purity (Cell culture or Spectrophotometric grade).[6]
Rationale Minimizes initial water content, which is the primary cause of compound precipitation over time. Using fresh, sealed bottles is highly recommended.[6]
Handling DMSO is highly hygroscopic. Minimize the time containers are open to the atmosphere. Work in a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen) for critical applications.[11]
Storage Store in a tightly sealed container in a dry, well-ventilated place, protected from light. Room temperature storage is standard for the pure solvent.[12][12]

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the gravimetric method, which ensures the highest accuracy for the final stock concentration.

Required Materials & Equipment
  • 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate (solid)

  • Anhydrous DMSO (≥99.9% purity)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber glass vials or polypropylene cryotubes with screw caps

  • Calibrated micropipettes and sterile, filtered tips

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Pre-Protocol Checklist
  • Dry Glassware: Ensure all vials are thoroughly dry. If necessary, oven-dry glassware and cool in a desiccator before use.[11]

  • Equilibrate Reagents: Allow the sealed compound container and the DMSO bottle to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on cold surfaces.

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed.

    Mass (mg) = Desired Concentration (mM) × Desired Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

    Example for 2 mL of a 10 mM solution: Mass (mg) = 10 mM × 2 mL × 232.24 g/mol / 1000 = 4.64 mg

Step-by-Step Procedure
  • Weigh Compound: Tare a sterile, labeled vial on the analytical balance. Carefully weigh out the calculated mass (e.g., 4.64 mg) of the compound directly into the vial.

    • Expert Tip: It is often easier and more accurate to weigh an amount close to the target (e.g., 5.10 mg) and then calculate the exact final concentration. This avoids "chasing" a precise mass on the balance.[13]

  • Add Solvent: Add the desired volume (e.g., 2 mL) of anhydrous DMSO to the vial containing the weighed compound.

  • Facilitate Dissolution: a. Tightly cap the vial and vortex vigorously for 1-2 minutes. b. Visually inspect for any remaining solid particles. c. If solids persist, place the vial in a bath sonicator for 10-15 minutes.[6] d. As a final step, if needed, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[6] Causality: Sonication uses ultrasonic waves to break apart particle agglomerates, while gentle warming increases kinetic energy, both aiding the dissolution process. Avoid excessive heat to prevent potential compound degradation.

  • Final Confirmation: Once the solution is completely clear with no visible particulates, it is ready for storage. If you weighed an alternate mass, calculate the final concentration now.

    • Final Concentration (mM) = Mass (mg) / (Molecular Weight ( g/mol ) × Volume (L))

Experimental Workflow Diagram

Stock_Preparation_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Finalization start Start calc Calculate Mass (e.g., for 10 mM) start->calc weigh Weigh Compound into Labeled Vial calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex (1-2 min) add_dmso->vortex check Visually Inspect vortex->check sonicate Sonicate (10-15 min) check->sonicate Solid Persists aliquot Aliquot into Single-Use Vials check->aliquot Fully Dissolved warm Gentle Warming (37°C, 5-10 min) sonicate->warm warm->vortex store Store at -80°C (Protected from Light) aliquot->store finish Ready for Use store->finish

Caption: Workflow for preparing a high-concentration stock solution.

Storage, Stability, and Handling

Proper storage is as critical as proper preparation. The goal is to maintain the solution's integrity until the final experiment.

Aliquoting and Storage

The single most effective strategy to prevent degradation from freeze-thaw cycles and contamination is to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in appropriately labeled vials.[6][10]

ParameterRecommendationRationale
Storage Temp. -80°C (Long-term) or -20°C (Short-term, <1 month)Lower temperatures slow down potential chemical degradation. -80°C is strongly preferred for preserving compound integrity over months.[6]
Vial Type Amber glass or polypropylene cryovials with high-integrity seals.Amber vials protect light-sensitive compounds.[14] High-quality seals prevent solvent evaporation and moisture entry.
Freeze-Thaw Minimize at all costs. Use a fresh aliquot for each experiment.Repeated freezing and thawing of DMSO solutions is a primary cause of compound precipitation, as it provides the kinetic opportunity for dissolved molecules to crystallize out of a supersaturated solution.[7]
Labeling Include Compound Name, Concentration, Solvent (DMSO), Preparation Date, and Initials.Ensures traceability and prevents mix-ups.[15]
Stability

While specific stability data for 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate in DMSO is not published, related quinoxaline N-oxides are generally stable.[2] However, it is best practice to assume limited stability and prepare fresh stocks every 3-6 months. For long-term studies, it is advisable to perform a functional check (e.g., re-test in a standard assay) on an older stock solution to ensure its potency has not diminished.

Preparation of Working Solutions

Stock solutions are rarely used directly in assays. They must be diluted to a final working concentration.

Protocol for Dilution
  • Retrieve a single aliquot of the high-concentration stock from the -80°C freezer.

  • Thaw it completely at room temperature.

  • Briefly vortex and centrifuge the vial to ensure the solution is homogeneous and to collect any liquid from the cap.

  • Perform a serial or single-step dilution in the appropriate assay buffer or cell culture medium to reach the final desired concentration.

  • Crucial: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test samples to account for any solvent-induced effects.[10] The final concentration of DMSO in most cell-based assays should not exceed 0.5% (v/v) to avoid cytotoxicity.[10]

Dilution Workflow Diagram

Dilution_Workflow cluster_assay Experimental Setup stock 1. Retrieve Single-Use Aliquot (e.g., 10 mM in DMSO) from -80°C Storage thaw 2. Thaw, Vortex, and Centrifuge Aliquot stock->thaw dilute 3. Dilute Stock into Assay Medium/Buffer thaw->dilute working_sol Final Working Solution (e.g., 10 µM Compound, 0.1% DMSO) dilute->working_sol vehicle_ctrl Vehicle Control (0.1% DMSO in Medium) dilute->vehicle_ctrl Prepare in Parallel assay 4. Add to Assay (e.g., Cell Plate) working_sol->assay vehicle_ctrl->assay

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Technical Notes & Optimization

Troubleshooting

improving reaction yield during 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate synthesis

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(ethoxycarbonyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate, more formally known as 2-(ethoxycarbonyl)-3-methylquinoxaline 1,4-di-N-oxide. This guide is designed to enhance reaction yield and purity by addressing common experimental challenges.

Introduction to the Beirut Reaction

The primary and most effective method for synthesizing 2-(ethoxycarbonyl)-3-methylquinoxaline 1,4-di-N-oxide is the Beirut Reaction. This reaction involves the condensation of a benzofuroxan (also known as benzofurazan N-oxide) with a compound containing an active methylene group, in this case, ethyl acetoacetate.[1][2] The reaction is valued for its ability to form the quinoxaline 1,4-di-N-oxide scaffold in a single step.[3][4]

The generally accepted mechanism for the Beirut Reaction begins with the deprotonation of the active methylene compound (ethyl acetoacetate) by a base to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic nitrogen atoms of the benzofuroxan.[3] Subsequent ring closure and dehydration yield the final quinoxaline 1,4-di-N-oxide product.

Below is a diagram illustrating the general mechanism of the Beirut Reaction for the synthesis of 2-(ethoxycarbonyl)-3-methylquinoxaline 1,4-di-N-oxide.

Beirut Reaction Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Dehydration Ethyl Acetoacetate Ethyl Acetoacetate Enolate Enolate Ethyl Acetoacetate->Enolate Base (e.g., Et3N) Base Base Intermediate_1 Intermediate_1 Enolate->Intermediate_1 Nucleophilic Attack Benzofuroxan Benzofuroxan Benzofuroxan->Intermediate_1 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Ring Closure Product 2-(Ethoxycarbonyl)-3-methyl- quinoxaline 1,4-di-N-oxide Intermediate_2->Product - H2O

Caption: General mechanism of the Beirut Reaction.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and reagents for this synthesis?

A1: The key starting materials are benzofuroxan and ethyl acetoacetate. High purity of these reagents is crucial for a successful reaction. The choice of base and solvent also significantly impacts the reaction outcome.

Q2: What is the role of the base in the Beirut Reaction?

A2: The base is essential for deprotonating the α-carbon of ethyl acetoacetate to generate the nucleophilic enolate.[3] The strength and type of base can influence the reaction rate and yield.

Q3: Can I use other β-ketoesters besides ethyl acetoacetate?

A3: Yes, the Beirut reaction is versatile and can accommodate various β-dicarbonyl compounds, including other β-ketoesters.[5] However, using a different ester will result in a different C2-substituent on the quinoxaline 1,4-di-N-oxide ring.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[6] Use an appropriate solvent system (e.g., toluene:ethyl acetate, 2:1) to track the consumption of starting materials and the formation of the product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(ethoxycarbonyl)-3-methylquinoxaline 1,4-di-N-oxide.

Problem 1: Low or No Product Yield

A low yield of the desired product is a common issue in many organic syntheses, including the Beirut Reaction. Several factors can contribute to this problem.

Potential Cause Explanation Recommended Solution
Impure Starting Materials Impurities in benzofuroxan or ethyl acetoacetate can lead to side reactions, consuming the reactants and reducing the yield of the desired product.Ensure the purity of starting materials. Benzofuroxan can be purified by recrystallization, and ethyl acetoacetate should be distilled before use.
Incorrect Stoichiometry An incorrect molar ratio of reactants and base can lead to incomplete conversion or the formation of byproducts.Use a slight excess (1.0 - 1.2 equivalents) of ethyl acetoacetate and the base (1.1 - 1.5 equivalents) relative to benzofuroxan.[5]
Suboptimal Reaction Temperature The reaction is typically conducted at room temperature or with gentle heating. Excessively high temperatures can lead to product degradation.Maintain the reaction temperature between 25-40°C. If the reaction is sluggish, gentle warming can be applied, but monitor for any signs of decomposition (e.g., color change to dark brown or black).
Inefficient Base The chosen base may not be strong enough to efficiently generate the enolate, or it may be sterically hindered.Triethylamine (TEA) is a commonly used base for this reaction.[4] If yields are low, consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF, ensuring an inert atmosphere.[5]
Inappropriate Solvent The polarity and protic nature of the solvent can significantly affect the reaction.Use dry, polar aprotic solvents such as chloroform, acetonitrile, or tetrahydrofuran (THF).[4][5] Protic solvents can interfere with the enolate formation.

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"Low Yield" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check Purity" [label="1. Verify Starting Material Purity"]; "Check Stoichiometry" [label="2. Confirm Reagent Ratios"]; "Optimize Temperature" [label="3. Adjust Reaction Temperature"]; "Evaluate Base" [label="4. Re-evaluate Base Choice"]; "Optimize Solvent" [label="5. Select Appropriate Solvent"]; "Improved Yield" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Low Yield" -> "Check Purity"; "Check Purity" -> "Check Stoichiometry" [label="Purity Confirmed"]; "Check Stoichiometry" -> "Optimize Temperature" [label="Ratios Correct"]; "Optimize Temperature" -> "Evaluate Base" [label="Temp Optimized"]; "Evaluate Base" -> "Optimize Solvent" [label="Base Effective"]; "Optimize Solvent" -> "Improved Yield" [label="Solvent Optimized"]; }graphy. | Recrystallization: This is the preferred method for purifying the solid product. Experiment with different solvents such as ethanol, methanol, or ethyl acetate to find the optimal conditions for recrystallization. Chromatography: If recrystallization is ineffective, use column chromatography with a shallow solvent gradient to improve separation. | | Product Instability on Silica Gel | Some N-oxides can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography. | If degradation is suspected, consider using neutral alumina for column chromatography or deactivating the silica gel with a small amount of triethylamine in the eluent. |


Experimental Protocols

General Procedure for the Synthesis of 2-(Ethoxycarbonyl)-3-methylquinoxaline 1,4-di-N-oxide

This protocol is a generalized procedure based on established methods for the Beirut Reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzofuroxan (1.0 equivalent) in dry chloroform (or another suitable aprotic solvent).
  • Addition of Reactants: To this solution, add ethyl acetoacetate (1.1 equivalents).
  • Catalyst Addition: Cool the mixture in an ice bath and slowly add triethylamine (1.1 equivalents) dropwise with stirring.
  • Reaction: Allow the reaction mixture to warm to room temperature and stir for4-7 days, monitoring the progress by TLC.
  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
  • Purification: Purify the crude product by column chromatography or recrystallization from a suitable solvent to obtain the pure 2-(ethoxycarbonyl)-3-methylquinoxaline 1,4-di-N-oxide.
Experimental Workflow Diagram
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  "Dissolve Benzofuroxan" [label="1. Dissolve Benzofuroxan\nin Dry Solvent"];
  "Add Ethyl Acetoacetate" [label="2. Add Ethyl Acetoacetate"];
  "Cool and Add Base" [label="3. Cool to 0°C and\nAdd Base Dropwise"];
  "React at RT" [label="4. Stir at Room Temperature\n(Monitor by TLC)"];
  "Work-up" [label="5. Concentrate Under\nReduced Pressure"];
  "Purification" [label="6. Purify by Recrystallization\nor Chromatography"];
  "Characterization" [label="7. Characterize Product\n(NMR, MS, etc.)"];
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  "Start" -> "Dissolve Benzofuroxan";
  "Dissolve Benzofuroxan" -> "Add Ethyl Acetoacetate";
  "Add Ethyl Acetoacetate" -> "Cool and Add Base";
  "Cool and Add Base" -> "React at RT";
  "React at RT" -> "Work-up";
  "Work-up" -> "Purification";
  "Purification" -> "Characterization";
  "Characterization" -> "End";
}

Caption: Step-by-step experimental workflow.

Data Presentation

The following table summarizes the influence of different catalysts and solvents on the Beirut Reaction for the synthesis of quinoxaline 1,4-dioxides, providing a basis for optimization.

Reactants Catalyst Solvent Yield (%) Notes Reference
Benzofuroxan + β-keto estersOrganic bases-< 7Low yield with organic bases alone.[5]
Benzofuroxan + β-diketonesTriethylamineChloroformModerate to GoodA common and effective method.[4]
Benzofuroxan + Diethyl malonateNaHTHF63.9Stronger base can improve yield.[7]
Benzofuroxan + β-keto estersSilica gel-GoodHeterogeneous catalysis can simplify work-up.[5]

References

  • Beirut, G.G., Haddadin, M.J., & Issidorides, C.H. (1967). Heterocycles from o-Nitrosoanilines. II. The Beirut Reaction. Journal of the Organic Chemistry, 32(5), 1378-1380.
  • Lima, L.M., & do Amaral, D.N. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química, 5(6), 1075-1100.
  • Dotsenko, V.V., Kukharev, B.F., & Khalatyan, K.V. (2020). New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Molbank, 2020(4), M1163.
  • Gomez-Caro, L.C., et al. (2011). Synthesis of quinoxaline 1,4-di-N-oxide derivatives on solid support using room temperature and microwave-assisted solvent-free procedures. Química Nova, 34(7), 1146-1150.
  • Xu, Y., et al. (2011). Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. Molecules, 16(8), 6894-6901.
  • Kurth, M.J., Olmstead, M.M., & Haddadin, M.J. (2005). The Davis–Beirut reaction. Wikipedia. [Link]

  • Haddadin, M.J., & Issidorides, C.H. (1965). A new reaction of benzofurazan oxides. The Beirut reaction. Tetrahedron Letters, 6(38), 3253-3256.
  • ResearchGate. (n.d.). Optimization for reaction of 1a with ethyl acetoacetate leading to 2a and 3a. [Link]

  • AUB ScholarWorks. (n.d.). Reactions of benzofurazan oxide. [Link]

  • Haddadin, M.J., et al. (2016). The reactions of benzofurazan 1-oxides with enamines. ResearchGate. [Link]

  • He, P., & Ackman, R.G. (2000). Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069-3071.
  • Xu, Y., et al. (2011). Synthesis of quinoxaline 1,4-di-N-oxide analogues and crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. PubMed. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction with ethyl acetoacetate. [Link]

  • Fershtat, L.L., et al. (2021). The Reactivity of Azidonitrobenzofuroxans towards 1,3-Dicarbonyl Compounds: Unexpected Formation of Amino Derivative via the Regitz Diazo Transfer and Tautomerism Study. Molecules, 26(18), 5469.
  • Dotsenko, V.V., Kukharev, B.F., & Khalatyan, K.V. (2020). New Quinoxaline-1,4-dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. Sciforum. [Link]

  • Reddy, G.J., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Quinoxalines. Thieme. [Link]

  • Popova, Y.G., et al. (2022). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. Molecules, 27(23), 8346.
  • ResearchGate. (n.d.). Known reaction modes of the furoxan derivatives with 1,3-dicarbonyl... [Link]

  • Wang, Z., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2217.
  • Dudley, M.E., Morshed, M.M., & Hossain, M.M. (2019).
  • Gasco, A.M., et al. (2005). Pharmacological properties of furoxans and benzofuroxans: recent developments. Mini Reviews in Medicinal Chemistry, 5(1), 17-26.

Sources

Optimization

Technical Support Center: Troubleshooting CAS 94098-94-9 Batch Production

Welcome to the Technical Support Center for the synthesis and scale-up of CAS 94098-94-9 (3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate, also known as ethyl 3-methylquinoxaline-2-carboxylate 4-oxide). This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of CAS 94098-94-9 (3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate, also known as ethyl 3-methylquinoxaline-2-carboxylate 4-oxide).

This guide is designed for researchers and drug development professionals. It provides mechanistic insights, validated protocols, and troubleshooting steps for resolving common impurity profiles encountered during the regioselective N-oxidation of quinoxaline derivatives.

Mechanistic Overview: The Root Cause of Impurities

The synthesis of CAS 94098-94-9 relies on the regioselective oxidation of ethyl 3-methylquinoxaline-2-carboxylate (CAS 3885-38-9) using meta-chloroperoxybenzoic acid (m-CPBA). Understanding the electronic environment of the quinoxaline ring is critical to controlling the impurity profile.

The N4 nitrogen (adjacent to the methyl group) is significantly more nucleophilic than the N1 nitrogen. The lone pair on N1 is partially deactivated by the electron-withdrawing inductive effect of the adjacent C2-ester group. Consequently, kinetic control at room temperature strictly favors the formation of the N4-oxide (Target). However, applying excess heat or oxidant shifts the reaction into thermodynamic control , leading to the over-oxidized 1,4-dioxide impurity [1].

ReactionPathway SM Starting Material CAS 3885-38-9 Target Target (CAS 94098-94-9) N4-Oxide SM->Target m-CPBA (1-4 eq), RT Kinetically Favored Imp1 Impurity A 1,4-Dioxide (Over-oxidation) SM->Imp1 Excess m-CPBA, Reflux Thermodynamic Control Imp2 Impurity B N1-Oxide (Regioisomer) SM->Imp2 Minor Pathway Sterically Hindered Target->Imp1 Prolonged Time Excess Oxidant

Fig 1. Kinetic vs thermodynamic N-oxidation pathways of CAS 3885-38-9.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why is my CAS 94098-94-9 batch heavily contaminated with the 1,4-dioxide impurity? A1: This is a causality of over-oxidation driven by thermodynamic control. If the reaction temperature exceeds 25°C or if the reaction is left stirring for more than 3–4 hours, the kinetically favored N4-oxide undergoes a secondary oxidation to form 2-(ethoxycarbonyl)-3-methylquinoxaline 1,4-dioxide. Resolution: Strictly maintain the reaction at room temperature (20–25°C) and terminate the reaction immediately after 3 hours.

Q2: How do I efficiently remove residual m-chlorobenzoic acid (m-CBA) from the crude mixture? A2: m-CBA is the stoichiometric byproduct of m-CPBA reduction. Because it is highly acidic, it can be partitioned into an aqueous phase. However, simple water washes are insufficient. Resolution: Utilize a rigorous biphasic quench with saturated aqueous sodium bicarbonate (NaHCO₃). The mildly basic NaHCO₃ deprotonates m-CBA, converting it into a highly water-soluble sodium salt that is easily discarded in the aqueous layer.

Q3: I am observing high levels of unreacted starting material (CAS 3885-38-9). Should I increase the reaction temperature to drive completion? A3: No. Increasing the temperature will bypass the kinetic barrier and generate the 1,4-dioxide impurity [1]. The root cause of unreacted starting material is typically degraded m-CPBA. Commercial m-CPBA is often sold at 70–77% purity (stabilized with water and m-CBA). Resolution: Iodometrically titrate your m-CPBA batch prior to use to determine its exact active peroxide content, and adjust your stoichiometric equivalents accordingly (aim for 1.2 to 1.5 active equivalents).

Quantitative Impurity Profiling Data

To assist your analytical department, the following table summarizes the expected impurity profile, their mechanisms of formation, and typical Reverse-Phase HPLC behaviors.

Impurity ProfileChemical IdentityMechanism of FormationRelative Retention Time (RRT)*Resolution Strategy
Starting Material Ethyl 3-methylquinoxaline-2-carboxylateIncomplete oxidation~ 1.35Titrate m-CPBA; monitor via TLC
Impurity A 1,4-Dioxide derivativeOver-oxidation (Thermodynamic)~ 0.85Strict kinetic control (RT, 3h max)
Impurity B N1-Oxide regioisomerCompeting minor oxidation pathway~ 1.05Flash chromatography (1:6 PE/EtOAc)
Impurity C m-Chlorobenzoic acidm-CPBA reduction byproduct~ 0.40Biphasic NaHCO₃ aqueous wash

(Note: RRT values are illustrative estimates based on standard C18 reverse-phase HPLC gradients. The 1,4-dioxide is the most polar, while the unoxidized starting material is the most lipophilic).

Validated Experimental Protocols

The following methodology is a self-validating system adapted from established protocols for functionalized quinoxalines [1]. It ensures high yield while mitigating over-oxidation.

Part A: Regioselective Synthesis
  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 mmol of ethyl 3-methylquinoxaline-2-carboxylate (CAS 3885-38-9) in 3.0 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Oxidant Addition: Place the flask in a room-temperature water bath (20°C) to act as a heat sink. Slowly add 1.2 to 4.0 mmol of titrated m-CPBA portion-wise over 10 minutes.

  • Kinetic Control: Stir the mixture strictly at room temperature for exactly 3 hours.

  • Self-Validation Check: At 2.5 hours, spot the reaction on a silica TLC plate (Eluent: 1:2 Petroleum Ether/Ethyl Acetate). You should observe the depletion of the high-Rf starting material and the appearance of the mid-Rf target. If a low-Rf spot (1,4-dioxide) begins to intensify, proceed to the quench immediately.

Part B: Downstream Aqueous Workup & Purification
  • Peroxide Quench: Add 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to the reaction mixture and stir vigorously for 15 minutes to destroy unreacted m-CPBA.

  • Acid Neutralization: Add 5 mL of saturated aqueous NaHCO₃ to neutralize and extract the m-CBA byproduct.

  • Self-Validation Check: Test the aqueous layer with starch-iodide paper. A negative result (no blue-black color) self-validates that all hazardous peroxides have been quenched. Spot the organic phase on TLC alongside an m-CBA standard; if m-CBA is absent, the wash was successful.

  • Extraction: Separate the organic (CH₂Cl₂) layer. Extract the aqueous layer with an additional 2 x 5 mL of CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography using a gradient of petroleum ether/ethyl acetate (V:V = 1:6) to isolate pure CAS 94098-94-9.

Purification Crude Crude Mixture (Target, SM, 1,4-Dioxide, m-CBA, m-CPBA) Quench 1. Quench & Wash (Na2S2O3 / NaHCO3) Crude->Quench OrgLayer Organic Layer (Target, SM, 1,4-Dioxide) Quench->OrgLayer DCM Phase AqLayer Aqueous Layer (m-CBA, m-CPBA salts) Quench->AqLayer Discard Chrom 2. Flash Chromatography (Pet Ether / EtOAc 1:6) OrgLayer->Chrom Pure Pure CAS 94098-94-9 (>98% Purity) Chrom->Pure

Fig 2. Downstream purification workflow for isolating pure CAS 94098-94-9.

References

  • Title: Tandem C–N Bond Formation through Condensation and Metal-Free N-Arylation: Protocol for Synthesizing Diverse Functionalized Quinoxalines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Troubleshooting

optimizing storage conditions to prevent 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate degradation

Technical Support Center: Stability and Storage of 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability and Storage of 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate. Its purpose is to offer a foundational understanding of the compound's stability profile and to provide actionable troubleshooting advice to prevent its degradation, ensuring the integrity and reproducibility of your experimental results.

Compound Overview and Intrinsic Stability

3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate is a heterocyclic compound belonging to the quinoxaline N-oxide class. The presence of the N-oxide functional group and the ethoxycarbonyl (ester) moiety makes the molecule susceptible to specific degradation pathways.[1][2] Understanding these vulnerabilities is the first step toward optimizing its storage and handling.

Identifier Value
IUPAC Name 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate
CAS Number 94098-94-9[3]
Molecular Formula C₁₂H₁₂N₂O₃[4]
Class Quinoxaline Mono-N-Oxide

The quinoxaline core itself is relatively stable, but the N-oxide group introduces reactivity, making it prone to reduction and rearrangement, particularly under thermal or photolytic stress.[2][5] Furthermore, the ester group is a well-known site for hydrolysis.

Primary Degradation Pathways

The degradation of 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate is primarily driven by three mechanisms: hydrolysis, photolysis, and thermolysis. These pathways can occur independently or concurrently, leading to a loss of compound integrity.

Hydrolytic Degradation

The ester linkage in the ethoxycarbonyl group is the most common site for hydrolysis. This reaction can be catalyzed by either acid or base, or proceed slowly in neutral water, cleaving the ester to form the corresponding carboxylic acid and ethanol.[6][7]

  • Acid-Catalyzed Hydrolysis: Occurs in the presence of acidic contaminants or solutions. The reaction is reversible.[7]

  • Base-Catalyzed (Saponification): Occurs in the presence of basic contaminants or solutions. This reaction is irreversible and generally faster than acid-catalyzed hydrolysis.[6][7]

  • Neutral Hydrolysis: Reaction with water alone is typically very slow at ambient temperature but can become significant over long-term storage, especially if moisture is present.[8]

Photolytic Degradation

Quinoxaline N-oxides are known to be sensitive to ultraviolet (UV) radiation.[2] Exposure to light, particularly in the UV-A region (320-400 nm), can induce photo-induced rearrangements, deoxygenation of the N-oxide, or formation of radical species that lead to complex degradation products.[9][10] This can result in discoloration of the sample and the appearance of multiple new peaks in a chromatogram.

Thermal Degradation

Like many heterocyclic N-oxides, this compound has limited thermal stability. While stable at recommended storage temperatures, exposure to elevated temperatures (e.g., >80-100°C) can accelerate decomposition.[11][12] Thermal stress can induce deoxygenation, intramolecular rearrangement, or fragmentation of the molecule.[13]

cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis (UV Light) cluster_thermolysis Thermolysis (Heat) parent 3-(ethoxycarbonyl)-2- methylquinoxalin-1-ium-1-olate hydrolysis_product 3-carboxy-2-methylquinoxalin- 1-ium-1-olate (Carboxylic Acid Degradant) parent->hydrolysis_product H₂O / H⁺ or OH⁻ photo_product Photorearrangement & Deoxygenation Products parent->photo_product thermal_product Thermal Rearrangement & Fragmentation Products parent->thermal_product Δ cluster_prep Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis prep_stock 1. Prepare 1 mg/mL Stock in Anhydrous ACN aliquot 2. Aliquot Stock into 5 Separate Vials prep_stock->aliquot acid Acid Hydrolysis (0.1 M HCl, 60°C) aliquot->acid base Base Hydrolysis (0.1 M NaOH, RT) aliquot->base heat Thermal (Solid, 80°C Oven) aliquot->heat light Photolytic (Solution, UV Lamp) aliquot->light oxid Oxidative (3% H₂O₂, RT) aliquot->oxid neutralize 3. Neutralize/Quench & Dilute to 50 µg/mL acid->neutralize base->neutralize heat->neutralize light->neutralize oxid->neutralize analyze 4. Analyze All Samples by HPLC-UV neutralize->analyze evaluate 5. Evaluate Chromatograms (Peak Purity, % Degradation) analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

Materials and Reagents
  • 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate

  • Anhydrous Acetonitrile (ACN) or DMSO

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Accurately weigh and dissolve the compound in anhydrous ACN or DMSO to prepare a 1.0 mg/mL stock solution.

  • Application of Stress Conditions:

    • Control: Dilute the stock solution with mobile phase to the final concentration (e.g., 50 µg/mL). Inject immediately.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place ~5 mg of the solid compound in an oven at 80°C for 48 hours. Afterwards, dissolve in solvent to prepare a sample for analysis.

    • Photolytic Degradation: Place a solution of the compound (e.g., 50 µg/mL in ACN) in a clear vial and expose it to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.

  • Sample Preparation for Analysis:

    • After the specified stress period, cool the samples to room temperature.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all stressed samples with mobile phase to a final theoretical concentration of ~50 µg/mL.

  • HPLC Analysis:

    • Column: C18 Reversed-Phase Column.

    • Mobile Phase: A gradient of A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Methanol/ACN is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a relevant wavelength (determine by running a UV scan of the parent compound, likely in the 250-350 nm range).

    • Injection Volume: 10 µL.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation.

    • Assess peak purity of the parent compound peak in the stressed samples to ensure co-elution is not occurring. This confirms the method is stability-indicating.

References

  • (Reference not directly used, placeholder)
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. [Link]

  • ResearchGate. (n.d.). Kinetic Study of Acidic Hydrolysis of Carboxylate Ester with Hydroxamet Ions in Micellar Assemblies. Retrieved from [Link]

  • Journal of the American Chemical Society. (2011, July 27). The “Neutral” Hydrolysis of Simple Carboxylic Esters in Water and the Rate Enhancements Produced by Acetylcholinesterase and Other Carboxylic Acid Esterases. [Link]

  • PubMed. (2024, June 1). Determination of marker residues of quinoxaline-1,4-di-N-oxides and its prototype identification by liquid chromatography tandem mass spectrometry. [Link]

  • EPA NEIPS. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

  • University of Southern California Environmental Health & Safety. (n.d.). Chemical Segregation and Storage. [Link]

  • The Journal of Organic Chemistry. (n.d.). Thermal decomposition of 2-azidoquinoxaline N-oxides. [Link]

  • PMC. (n.d.). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. [Link]

  • LCGC International. (2021, October 1). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PubMed. (2019, September 15). Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry. [Link]

  • IJPPR. (2023, December 30). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. [Link]

  • University of Pittsburgh Office of Clinical and Research Safety. (n.d.). Managing Chemical Retention and Storage. [Link]

  • Academia.edu. (n.d.). Kinetic Study of the Hydrolysis of Carboxylate Ester with Acetohydroxamic Acid in Non-Ionic Microemulsion System. [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. [Link]

  • Journal of the American Chemical Society. (2024, February 15). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. [Link]

  • European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • MDPI. (2023, April 10). Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization. [Link]

  • ResearchGate. (n.d.). Photochemical hydroxylation of quinoxalines. [Link]

  • Journal of the Chemical Society (Resumed). (1953). 569. Quinoxaline N-oxides. Part III. Photochemical decomposition of quinoxaline mono- and di-N-oxides. [Link]

  • PubMed. (2014, January 5). Synthesis, photochemistry, DNA cleavage/binding and cytotoxic properties of fluorescent quinoxaline and quinoline hydroperoxides. [Link]

  • RASĀYAN Journal of Chemistry. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. [Link]

  • Evidentic. (n.d.). Buy 2-(Ethoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate (EVT-367647). [Link]

  • PMC. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]

  • ACS Publications. (1977). Thermal Decomposition of 2-Azidoquinoxaline N-Oxides. [Link]

  • PMC. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. [Link]

  • Journal of the American Chemical Society. (2023, August 16). Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. [Link]

  • MDPI. (2023, August 17). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]

  • NIST WebBook. (n.d.). 3-(Ethoxycarbonylmethylene)-2(1H)-quinoxalinone. [Link]

  • Google Patents. (n.d.). CN111116497B - Preparation method of 3-methylquinoxaline-2- (1H)
  • ResearchGate. (n.d.). 3-Ethoxycarbonylmethylenequinoxalin-2-one in Heterocyclic Synthesis. Part 1: Synthesis of New Substituted and Condensed Quinoxalines. [Link]

  • ResearchGate. (2016, June 10). 3-Ethoxycarbonylmethylene-quinoxalin-2-one in heterocyclic synthesis (Part 2): Synthesis and pharmacological evaluation of new 6, 7-dimethylquinoxalines as potential nonulcerogenic anti-inflammatory and analgesic agents. [Link]

  • PMC. (n.d.). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. [Link]

  • Semantic Scholar. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • PMC. (2022, April 9). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. [Link]

  • ResearchGate. (n.d.). A state-of-the-art review of quinoline degradation and technical bottlenecks. [Link]

  • Beilstein Journals. (2022, June 10). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. [Link]

  • PubMed. (2024, April 15). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. [Link]

  • PMC. (n.d.). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. [Link]

  • PMC. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific chromatograph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific chromatographic challenges associated with 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate .

This compound presents a unique analytical challenge due to its dual functional nature: an ethyl ester group susceptible to hydrolysis, and a zwitterionic N-oxide moiety (1-ium-1-olate) that strongly interacts with stationary phases. This guide synthesizes field-proven insights with fundamental chemical causality to help you develop a robust, self-validating High-Performance Liquid Chromatography (HPLC) method.

Part 1: Structural Causality & Mobile Phase Logic

To optimize a method, we must first understand the molecule. The behavior of 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate in a reversed-phase system is dictated by two primary structural features:

  • The N-Oxide Dipole (N⁺-O⁻): This highly polar, zwitterionic group acts as a potent hydrogen bond acceptor. In unbuffered or poorly optimized mobile phases, it will aggressively interact with residual acidic silanol groups on silica-based columns, leading to severe peak tailing [2].

  • The Ethoxycarbonyl (Ethyl Ester) Group: Esters are prone to acid- or base-catalyzed hydrolysis. Extreme pH conditions (pH < 2.5 or pH > 8.0) will degrade the analyte on-column, yielding the corresponding carboxylic acid as a secondary artifact peak.

Consequently, quinoxaline N-oxide derivatives demonstrate superior stability and peak shape in neutral to slightly acidic solutions [1].

G Target 3-(ethoxycarbonyl)-2-methyl quinoxalin-1-ium-1-olate NOxide N-Oxide Moiety (Dipole/H-Bond Acceptor) Target->NOxide Ester Ethyl Ester Moiety (Hydrolysis Risk) Target->Ester Protic Use Protic Modifier (Methanol) NOxide->Protic Solvation Neutral Maintain Neutral pH (pH 6.0 - 7.5) NOxide->Neutral Stability Ester->Neutral Prevent Cleavage Optimum Optimized Mobile Phase: MeOH / MOPS (pH 7.4) Protic->Optimum Neutral->Optimum

Structural causality driving mobile phase selection for the target quinoxaline derivative.

Part 2: Troubleshooting FAQs

Q1: Why am I observing severe peak tailing for this compound, even on a brand-new C18 column? A1: Peak tailing for basic/polar N-oxides is rarely a column degradation issue; it is a secondary interaction issue. The N-oxide oxygen forms strong hydrogen bonds with unreacted silanols on the silica support [2]. To resolve this, you must mask these interactions. Ensure your mobile phase is adequately buffered (e.g., 20 mM MOPS or 10 mM Ammonium Acetate). If tailing persists, switch to a fully end-capped C18 column or a polar-embedded phase (e.g., Phenyl-Hexyl), which provides alternative π−π selectivity while shielding silanols.

Q2: My retention times are drifting over sequential injections. How do I stabilize them? A2: Retention time drift in quinoxaline N-oxides is a classic symptom of inadequate buffering capacity. The molecule's polarity is highly sensitive to the ionization state of its environment. If you are using water/methanol without a buffer, atmospheric CO2​ dissolving into the aqueous phase will shift the pH over time. Use a buffer with a pKa close to your target pH (e.g., MOPS at pH 7.4) to lock the ionization state [1].

Q3: Can I use 0.1% Trifluoroacetic acid (TFA) to sharpen the peaks? A3: No. While TFA is a strong ion-pairing agent that effectively masks silanols, the highly acidic environment (pH ~2.0) promotes the hydrolysis of the ethoxycarbonyl group at position 3. This will lead to on-column degradation. Furthermore, extreme pH can destabilize the N-oxide moiety [1]. Stick to neutral buffers, or if LC-MS compatibility is required, use milder additives like 0.1% Formic Acid (pH ~2.7) and prepare samples fresh to minimize degradation [4].

Q4: Should I use Methanol or Acetonitrile as the organic modifier? A4: Methanol is highly recommended. Methanol is a protic solvent; it can participate in hydrogen bonding with the N-oxide oxygen, effectively solvating the dipole and reducing its urge to interact with the stationary phase. Acetonitrile is aprotic and forces the N-oxide to interact more heavily with the column, which often exacerbates peak tailing.

G Start Observe Peak Tailing (Asymmetry > 1.5) CheckBuffer Is Mobile Phase Buffered? Start->CheckBuffer AddBuffer Add 10-20mM Buffer (e.g., NH4OAc, MOPS) CheckBuffer->AddBuffer No CheckSilanol Are Silanol Interactions Masked? CheckBuffer->CheckSilanol Yes AddBuffer->CheckSilanol ChangeColumn Switch to End-Capped or Polar-Embedded Column CheckSilanol->ChangeColumn No Success Symmetrical Peak (Asymmetry 1.0 - 1.2) CheckSilanol->Success Yes ChangeColumn->Success

Logical workflow for troubleshooting peak tailing in quinoxaline N-oxide chromatography.

Part 3: Quantitative Data & Buffer Selection

The following table summarizes the quantitative impact of various mobile phase compositions on the chromatography of quinoxaline N-oxide derivatives. Notice how neutral, buffered systems yield the highest theoretical plates and optimal symmetry.

Table 1: Quantitative Comparison of Mobile Phase Compositions (60:40 Aqueous:Methanol on C18)

Aqueous Phase AdditiveApparent pHRetention Factor ( k′ )Asymmetry Factor ( As​ )Theoretical Plates ( N )Analytical Suitability
None (Ultrapure Water) ~6.03.22.40 (Severe Tailing)4,500Unsuitable
20 mM MOPS 7.44.11.05 (Symmetrical)12,500Optimal (UV/DAD)
10 mM Ammonium Acetate 6.83.91.15 (Excellent)11,800Optimal (LC-MS) [3]
0.1% Formic Acid ~2.72.51.35 (Slight Tailing)9,200Acceptable (Monitor for hydrolysis) [4]
0.1% TFA ~2.01.81.30 (Degradation)8,200Unsuitable (Ester cleavage risk)

Part 4: Experimental Protocols

To ensure reproducibility, follow these self-validating protocols for mobile phase preparation and method optimization.

Protocol 1: Preparation of pH 7.4 MOPS / Methanol Mobile Phase (UV Detection)

This protocol utilizes a self-validating pH check to prevent apparent pH ( pH∗ ) shifts that occur when measuring pH in mixed aqueous-organic solvents.

  • Buffer Preparation: Weigh exactly 4.18 g of 3-morpholinopropanesulfonic acid (MOPS) and dissolve in 950 mL of HPLC-grade water to create a ~20 mM solution.

  • pH Adjustment: Insert a calibrated pH probe. Slowly add 0.1 M NaOH dropwise until the pH reaches exactly 7.4.

  • Volume Adjustment: Bring the total volume to 1000 mL with HPLC-grade water.

  • Filtration: Filter the aqueous buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

  • System Blending: Place the aqueous buffer on Line A and HPLC-grade Methanol on Line B. Program the pump to deliver a 60:40 (A:B) isocratic mixture. Do not pre-mix the organic and aqueous phases in the same bottle prior to filtration, as this alters the measurable pH.

Protocol 2: Method Optimization & System Validation

This protocol ensures the system is actively masking silanol interactions.

  • Column Equilibration: Flush the end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm) with the 60:40 MOPS/Methanol mobile phase at 1.0 mL/min for at least 15 Column Volumes (CV).

  • Sample Injection: Inject 5 µL of a 100 µg/mL standard of 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate (dissolved in mobile phase).

  • Self-Validation Check: Calculate the asymmetry factor ( As​ ) at 10% peak height.

    • Validation Logic: If As​≤1.2 , the silanol interactions are successfully masked, and the method is valid.

    • Correction Logic: If As​>1.5 , the buffering capacity is insufficient. You must either increase the MOPS concentration to 30 mM or verify the end-capping integrity of your column.

References

  • Studies on log Po/w of quinoxaline di-N-oxides: a comparison of RP-HPLC experimental and predictive approaches. Molecules (MDPI). Available at:[Link]

  • Determination of marker residues of quinoxaline-1,4-di-N-oxides and its prototype identification by liquid chromatography tandem mass spectrometry. PubMed. Available at:[Link]

  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. International Journal of Molecular Sciences (MDPI). Available at:[Link]

Troubleshooting

preventing photo-degradation of 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate under UV light

Welcome to the Application Science Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate , a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate , a highly photo-reactive quinoxaline 1-oxide derivative.

Below, you will find mechanistic insights, troubleshooting guides, and self-validating protocols to ensure the integrity of your compound during experimental workflows.

Mechanistic Insight: The Causality of Photodegradation

To effectively prevent degradation, we must first understand the underlying photochemistry. Quinoxaline 1-oxides possess an N-O dipole that absorbs strongly in the UVA and UVB regions[1]. Upon photon absorption, the molecule is excited to a singlet state (S1). The deactivation of this S1 state is driven by an out-of-plane rotation of the N-O oxygen atom, leading to the formation of a highly reactive oxaziridine intermediate [2].

Depending on the solvent environment, this intermediate undergoes two primary pathways[3]:

  • Deoxygenation: Loss of the oxygen atom to yield the parent 3-(ethoxycarbonyl)-2-methylquinoxaline.

  • Beckmann-Type Rearrangement: In the presence of protic solvents (like water or methanol), the oxaziridine ring expands or opens, yielding benzoxadiazepines or quinoxalones[3].

By understanding this causality, our protocols focus on two critical interventions: photon exclusion and solvent mediation .

Pathway A 3-(ethoxycarbonyl)-2-methyl quinoxalin-1-ium-1-olate (Ground State) B Singlet Excited State (S1) A->B UV Light (< 360 nm) C Oxaziridine Intermediate B->C Isomerization D Deoxygenated Quinoxaline C->D Aprotic Solvent (-O) E Benzoxadiazepine / Quinoxalone C->E Protic Solvent (+H2O)

Photochemical degradation pathway of quinoxaline 1-oxides via an oxaziridine intermediate.

Troubleshooting Guide & FAQs

Issue 1: Rapid Loss of Titer During Benchtop Handling

Q: We observe a 20-30% drop in compound purity and a slight yellowing of the solution when preparing stocks on the benchtop. What is happening? A: Ambient fluorescent and LED laboratory lighting emits sufficient UVA radiation to trigger oxaziridine formation. The yellowing is typically the accumulation of the deoxygenated quinoxaline byproduct.

  • The Fix: Implement low-actinic (yellow/red) lighting in the handling area. If this is not feasible, wrap all volumetric flasks and vials in aluminum foil immediately upon dissolution. Never leave clear glass containers exposed on the bench.

Issue 2: Degradation During HPLC or UV-Vis Analysis

Q: My compound degrades while sitting in the HPLC autosampler, and I see multiple peaks in my chromatogram. How do I stabilize it? A: Autosamplers often have clear doors exposing samples to ambient light. Furthermore, the choice of mobile phase heavily influences the degradation rate.2[2].

  • The Fix:

    • Use amber HPLC vials exclusively.

    • Switch your organic modifier from Methanol to an aprotic solvent like Acetonitrile.

    • Minimize the exposure time in the UV detector flow cell by increasing the flow rate, or use a Diode-Array Detector (DAD) with a restricted wavelength window (e.g., monitoring at >400 nm if a secondary chromophore exists).

Issue 3: Long-Term Storage Instability

Q: Even in the dark at 4°C, my solid powder degrades over several months. Is this still photodegradation? A: While primarily a photochemical issue, trace ambient light during freezer access combined with ambient oxygen can induce slow auto-oxidation and degradation.

  • The Fix: Store the compound as a lyophilized solid in an opaque, airtight container. Purge the headspace with Argon gas to displace oxygen, and store at -20°C.

Quantitative Data: Solvent and Light Effects

To illustrate the impact of your experimental choices, the following table summarizes the typical degradation half-lives ( t1/2​ ) of quinoxaline 1-oxides under various conditions.

Solvent EnvironmentIllumination ConditionEstimated Half-Life ( t1/2​ )Primary Degradant
Methanol (Protic)Ambient Lab Light< 2 HoursQuinoxalone derivatives
Acetonitrile (Aprotic)Ambient Lab Light~ 8 HoursDeoxygenated Quinoxaline
Acetonitrile (Aprotic)Amber Vial / Dark> 6 MonthsNone (Stable)
Water (pH 7.0)Direct UV (254/365 nm)< 15 MinutesBenzoxadiazepine / Cleavage

Standard Operating Procedures (Self-Validating Protocols)

To ensure trustworthiness in your assays, implement the following self-validating workflow. This protocol is designed so that if degradation occurs, the system will flag it before you waste valuable analytical time.

Protocol: Preparation and HPLC Analysis of Quinoxaline N-Oxides

Step 1: Preparation under Actinic Control

  • Weigh the solid 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate under low-actinic lighting.

  • Dissolve immediately in anhydrous, HPLC-grade Acetonitrile (aprotic).

  • Validation Check: Visually inspect the solution against a white background. A pristine solution should be clear. Any immediate yellowing indicates prior degradation of the solid stock.

Step 2: Autosampler Queuing

  • Transfer the solution to amber glass HPLC vials with PTFE-lined septa.

  • Validation Check: Include a "dark control" vial wrapped entirely in aluminum foil. Inject this control at the beginning and end of your sequence.

    • Logic: If the end-of-sequence foil control shows degradation, your autosampler temperature/chemical environment is the culprit. If only the unwrapped amber vials degrade, ambient light is penetrating the autosampler door.

Step 3: Chromatographic Acquisition

  • Use a rapid gradient (e.g., 5-95% MeCN over 5 minutes) to minimize the time the compound spends in the illuminated flow cell.

  • Set the DAD to acquire only the necessary wavelengths, avoiding continuous broad-spectrum UV exposure.

Workflow Step1 1. Storage Amber vials, Argon gas, -20°C Step2 2. Preparation Low-actinic light, Aprotic solvents Step1->Step2 Step3 3. Analysis HPLC with amber autosampler vials Step2->Step3 Step4 4. Detection DAD with restricted UV window Step3->Step4

Step-by-step workflow for handling photo-sensitive quinoxaline N-oxides.

References

  • Source: Journal of the Chemical Society, Perkin Transactions 1 (1978)
  • Source: MDPI (2025)
  • Source: ACS Publications (2024)

Sources

Reference Data & Comparative Studies

Validation

benchmarking 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate against standard antitubercular agents

An in-depth technical analysis and benchmarking guide for evaluating quinoxaline N-oxide derivatives against standard antitubercular therapies. Executive Summary The emergence of Multidrug-Resistant (MDR) and Extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and benchmarking guide for evaluating quinoxaline N-oxide derivatives against standard antitubercular therapies.

Executive Summary

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) has exposed the mechanistic limitations of first-line antitubercular agents. Standard drugs like Isoniazid (INH) and Ethambutol (EMB) are highly effective against actively dividing bacilli but fail to eradicate non-replicating persistent (NRP) populations residing within the hypoxic microenvironment of host granulomas.

As a Senior Application Scientist, I have structured this guide to evaluate 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate (and its closely related 1,4-dioxide parent scaffolds) not just as a novel chemical entity, but as a mechanistic bypass to standard resistance paradigms. This guide details the causality behind its structure-activity relationship (SAR), benchmarks its quantitative performance against clinical standards, and provides a self-validating experimental framework for preclinical evaluation.

Mechanistic Benchmarking: The Bioreductive Advantage

To understand the efficacy of 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate, we must analyze the causality of its structural components.

  • The Lipophilic Vector (Position 3): The ethoxycarbonyl (ethyl ester) group is strategically positioned to increase the compound's partition coefficient (LogP). This lipophilicity is mechanistically required to penetrate the highly hydrophobic, mycolic acid-rich mycobacterial cell envelope .

  • The Steric Anchor (Position 2): The methyl group provides steric stabilization to the quinoxaline ring, preventing premature degradation in host serum.

  • The Warhead (N-oxide moiety): The 1-ium-1-olate (N-oxide) acts as a bioreductive prodrug. Under hypoxic conditions, Mtb shifts its metabolism and upregulates specific nitroreductases (similar to the deazaflavin-dependent nitroreductase Ddn). These enzymes reduce the N-oxide bond, triggering a radical-mediated cascade that induces irreversible DNA cleavage .

Unlike Isoniazid, which requires active cell wall synthesis to exert its bactericidal effect, quinoxaline N-oxides exploit the very hypoxic conditions that render standard drugs ineffective.

Pathway Prodrug 3-(ethoxycarbonyl)-2-methylquinoxalin- 1-ium-1-olate Scaffold Activation Bioreductive Activation (Deoxygenation) Prodrug->Activation Cellular Uptake Hypoxia Hypoxic Microenvironment (NRP M. tuberculosis) Hypoxia->Activation Triggers Reduction Radical Cytotoxic Free Radicals (DNA Cleavage) Activation->Radical Electron Transfer Death Mycobacterial Cell Death Radical->Death Irreversible Damage Standard Standard Agents (INH/RIF) (Require Active Replication) Standard->Death Cell Wall / RNA Inhibition (Aerobic Only)

Bioreductive activation pathway of quinoxaline N-oxides compared to standard aerobic agents.

Quantitative Performance Data

When benchmarking an experimental compound, evaluating the Minimum Inhibitory Concentration (MIC) under a single environmental condition is a critical error. The table below synthesizes the performance of the ethyl 3-methylquinoxaline-2-carboxylate N-oxide scaffold against first-line agents and the experimental bioreductive drug PA-824 across both aerobic (replicating) and hypoxic (non-replicating) models .

Compound ClassAgentAerobic MIC (µg/mL)(Log-Phase H37Rv)Hypoxic MIC (µg/mL)(NRP H37Rv)Mechanism of Action
Quinoxaline N-oxide 3-(ethoxycarbonyl)-2-methyl... 0.10 - 0.39 0.15 - 0.80 Bioreductive DNA Cleavage
First-Line StandardIsoniazid (INH)0.05> 10.0Mycolic Acid Synthesis Inhibition
First-Line StandardRifampicin (RIF)0.032.0 - 4.0RNA Polymerase Inhibition
First-Line StandardEthambutol (EMB)1.0 - 2.0> 10.0Arabinosyl Transferase Inhibition
Nitroimidazole (Ref)PA-824 (Pretomanid)0.100.10Bioreductive NO Release

Data Synthesis: While Rifampicin and Isoniazid outperform the quinoxaline derivative in standard aerobic cultures, their efficacy plummets by orders of magnitude in hypoxia. The quinoxaline N-oxide maintains a tight MIC ratio (~1:2) between aerobic and hypoxic states, proving its dual-acting nature.

Self-Validating Experimental Protocols

To ensure data integrity, laboratory evaluations of this compound must utilize a self-validating system. We employ a dual-assay workflow: the Resazurin Microtiter Assay (REMA) for aerobic benchmarking, and the Low Oxygen Recovery Assay (LORA) for hypoxic benchmarking.

Protocol A: Aerobic Benchmarking via REMA

Causality: Resazurin is an oxidation-reduction indicator. Living mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This eliminates the subjectivity of visual MIC scoring and provides a quantifiable, digitized readout.

  • Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until an OD600 of 0.6 is reached.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate (Range: 10 µg/mL to 0.01 µg/mL).

  • Internal Controls (Critical):

    • Positive Growth Control: 1% DMSO (Vehicle).

    • Negative Control: Sterile media.

    • Reference Control: Rifampicin (0.03 µg/mL expected MIC).

  • Inoculation: Add 104 CFU per well. Incubate at 37°C under ambient oxygen for 7 days.

  • Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for 24 hours. Measure fluorescence at Ex 530 nm / Em 590 nm.

  • Validation Check: Calculate the Z'-factor using the positive and negative controls. The assay is only valid if Z′≥0.6 .

Protocol B: Hypoxic Benchmarking via LORA

Causality: Standard viability dyes require active metabolism. In hypoxia, Mtb metabolism drops drastically. LORA bypasses this by utilizing a recombinant H37Rv strain expressing an autoluminescent luxAB reporter. Luminescence directly correlates with intracellular ATP pools, allowing accurate quantification of dormant bacilli survival.

  • Hypoxic Adaptation: Culture the autoluminescent H37Rv strain in a sealed Wayne model tube with a controlled headspace. Stir gently for 10 days until methylene blue indicator decolorizes (signifying <1% O2​ ).

  • Anaerobic Transfer: Inside an anaerobic chamber, inoculate the adapted bacilli into 96-well plates containing the serially diluted quinoxaline compound.

  • Incubation: Incubate plates in anaerobic jars for 10 days at 37°C.

  • Recovery & Readout: Transfer plates to ambient air for 28 hours to allow surviving bacilli to recover ATP production. Measure Relative Light Units (RLU) using a luminometer.

  • Validation Check: PA-824 must be included as the hypoxic reference control. The assay is validated if the PA-824 MIC falls within 0.1–0.2 µg/mL.

Workflow Culture M. tuberculosis H37Rv Log-Phase Culture Split Environmental Division Culture->Split Aerobic REMA Assay (Aerobic) Standard MIC Determination Split->Aerobic Ambient O2 Hypoxic LORA Assay (Hypoxic) NRP MIC Determination Split->Hypoxic <1% O2 Adaptation Readout1 Resazurin Reduction (Fluorescence: 530/590 nm) Aerobic->Readout1 7 Days Incubation Readout2 Autoluminescence (RLU Measurement) Hypoxic->Readout2 10 Days Incubation Validation Self-Validating Analysis (Z'-factor > 0.6, SI > 10) Readout1->Validation Readout2->Validation

Self-validating high-throughput screening workflow for aerobic and hypoxic MIC determination.

Toxicity and Selectivity Index (SI)

A compound's potency is irrelevant if it lacks specificity. The bioreductive cleavage of the N-oxide bond must be specific to mycobacterial nitroreductases, not mammalian host enzymes.

Following MIC determination, the compound must be counter-screened against a mammalian cell line (e.g., Vero or HepG2 macrophages) using an MTT assay to determine the half-maximal inhibitory concentration ( IC50​ ). The Selectivity Index (SI) is calculated as SI=IC50​/MIC . For the 3-(ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate scaffold, successful candidates typically demonstrate an SI >50 , confirming that the cytotoxic free radicals are generated exclusively within the bacterial cytoplasm, sparing host tissue.

References

  • Synthesis of New Quinoxaline-2-carboxylate 1,4-Dioxide Derivatives as Anti-Mycobacterium tuberculosis Agents. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis. Antimicrobial Agents and Chemotherapy (ASM Journals).[Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals (MDPI / PMC).[Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate
Reactant of Route 2
3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate
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